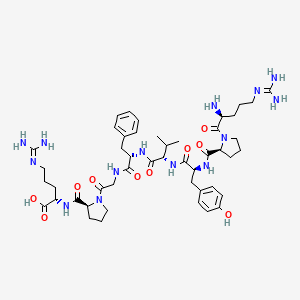
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound with a molecular formula of C47H65N13O9
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, typically starting with the protection of amino groups and the sequential addition of amino acids. The process often employs solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise construction of the peptide chain on a solid support. Common reagents used include protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as TFA.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) methods. These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques like HPLC.
Analyse Chemischer Reaktionen
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature.
Reduction: Sodium borohydride in methanol, typically under reflux conditions.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the peptide, while reduction could produce reduced forms with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism by which N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
502545-69-9 |
|---|---|
Molekularformel |
C47H70N14O10 |
Molekulargewicht |
991.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C47H70N14O10/c1-27(2)38(59-40(65)34(25-29-16-18-30(62)19-17-29)57-42(67)36-15-9-23-61(36)44(69)31(48)12-6-20-53-46(49)50)43(68)58-33(24-28-10-4-3-5-11-28)39(64)55-26-37(63)60-22-8-14-35(60)41(66)56-32(45(70)71)13-7-21-54-47(51)52/h3-5,10-11,16-19,27,31-36,38,62H,6-9,12-15,20-26,48H2,1-2H3,(H,55,64)(H,56,66)(H,57,67)(H,58,68)(H,59,65)(H,70,71)(H4,49,50,53)(H4,51,52,54)/t31-,32-,33-,34-,35-,36-,38-/m0/s1 |
InChI-Schlüssel |
FUYQHTORTFZWBG-XZLFUWJJSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


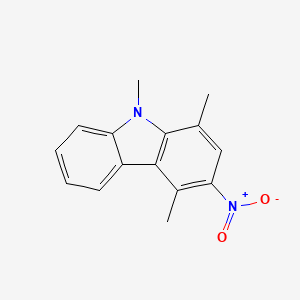


![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)

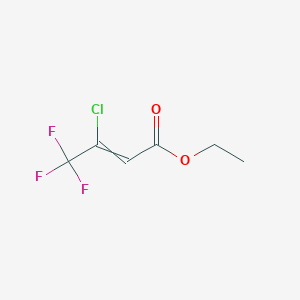
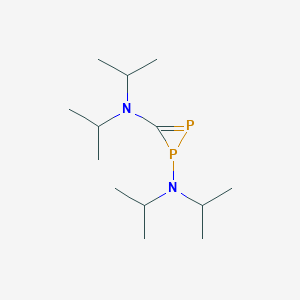

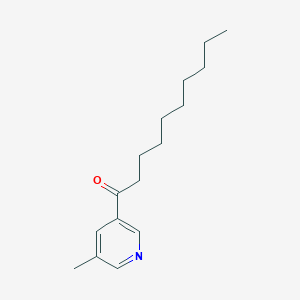
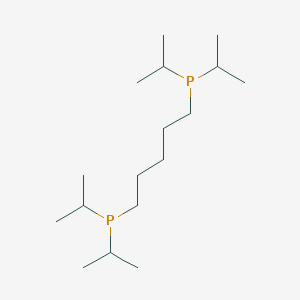
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)



